butyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Butyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones.
Introduction of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions involving benzoic acid and butanol.
Formation of the Carbamothioyl Group: This group can be introduced by reacting the pyrazole derivative with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamothioyl group.
Substitution: Substituted derivatives at the carbamothioyl group.
Scientific Research Applications
Butyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of butyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Butyl 4-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with a methyl group instead of an ethyl group.
Butyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamoyl}amino)benzoate: Similar structure but without the thio group.
Uniqueness
Butyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of both the pyrazole ring and the carbamothioyl group, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
butyl 4-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H22N4O3S/c1-3-5-10-25-17(24)13-6-8-15(9-7-13)20-18(26)21-16(23)14-11-19-22(4-2)12-14/h6-9,11-12H,3-5,10H2,1-2H3,(H2,20,21,23,26) |
InChI Key |
VAHARSNZNRZXHH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN(N=C2)CC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN(N=C2)CC |
Origin of Product |
United States |
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